

# Cefiderocol resistance mechanisms related to iron transporter mutations

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## Compound of Interest

Compound Name: *Cefiderocol catechol 3-methoxy*

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## Cefiderocol Resistance & Iron Transporters: A Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding cefiderocol resistance mechanisms, with a specific focus on mutations within bacterial iron transport systems.

## Frequently Asked Questions (FAQs)

**Q1:** What is the fundamental mechanism of cefiderocol uptake in Gram-negative bacteria?

Cefiderocol utilizes a "Trojan horse" strategy to enter Gram-negative bacteria.<sup>[1][2]</sup> Its chemical structure includes a catechol side chain that chelates ferric iron ( $Fe^{3+}$ ).<sup>[2][3]</sup> This cefiderocol-iron complex is then actively transported across the bacterial outer membrane by TonB-dependent receptors (TBDRs), which are the bacteria's natural siderophore and iron uptake systems.<sup>[3][4][5][6]</sup> This mechanism allows cefiderocol to bypass common resistance pathways like porin channel alterations and reach higher concentrations in the periplasmic space compared to conventional  $\beta$ -lactams.<sup>[1][3]</sup> Once in the periplasm, it inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs).<sup>[2]</sup>

**Q2:** How do mutations in iron transporters lead to cefiderocol resistance?

Mutations in the genes encoding iron transporters or their regulatory systems can impair the uptake of the cefiderocol-iron complex, reducing the drug's concentration in the periplasm and leading to resistance.[\[1\]](#) Key mechanisms include:

- Reduced Gene Expression: Downregulation or loss of expression of siderophore receptor genes (e.g., *pirA*, *piuA*) is a common cause of resistance.[\[2\]](#)[\[4\]](#)
- Loss-of-Function Mutations: Deletions, frameshifts, or substitutions in the transporter genes (e.g., *piuA*, *piuC*, *pirA*) can result in non-functional proteins that cannot transport cefiderocol into the cell.[\[3\]](#)[\[7\]](#)
- Regulatory Mutations: Mutations in regulatory genes that control the expression of these transporters, such as the *pirS* and *pirR* two-component system in *Pseudomonas aeruginosa*, can also lead to reduced uptake and resistance.[\[5\]](#)[\[6\]](#)

Q3: Which specific iron transporter mutations are associated with cefiderocol resistance in different bacterial species?

Resistance-conferring mutations have been identified across several Gram-negative pathogens:

- *Acinetobacter baumannii*: Reduced expression of the *pirA* siderophore receptor gene has been strongly associated with resistance.[\[4\]](#)[\[8\]](#) Downregulation of other iron transport-related genes like *fiu*, *feoA*, *feoB*, *tonB*, and *exbB* may also contribute.[\[2\]](#)
- *Pseudomonas aeruginosa*: Inactivating mutations or genomic loss of *piuA* and *piuC* are significant drivers of resistance.[\[1\]](#)[\[3\]](#)[\[9\]](#) Mutations in *pirA* and its regulatory system (*pirR*, *pirS*) are also frequently implicated.[\[5\]](#)[\[6\]](#)[\[10\]](#) Other affected genes include *fptA*, *fpvB*, and *chtA*.[\[11\]](#)
- *Klebsiella pneumoniae* and *Escherichia coli*: Mutations in the *cirA* and *fiu* siderophore receptor genes are commonly linked to cefiderocol resistance.[\[1\]](#)[\[2\]](#)[\[12\]](#)

Q4: Can other mechanisms, apart from iron transporter mutations, contribute to high-level cefiderocol resistance?

Yes, while impaired iron transport is a primary mechanism, high-level resistance often results from a combination of factors.<sup>[2]</sup> These can include:

- Hydrolyzing  $\beta$ -Lactamases: Certain  $\beta$ -lactamases, such as PER-type (e.g., PER-1) and some NDM variants, can hydrolyze cefiderocol, contributing to resistance, especially when combined with transport deficiencies.<sup>[2][13]</sup>
- Penicillin-Binding Protein (PBP) Mutations: Alterations in PBP3, the primary target of cefiderocol, can reduce binding affinity and contribute to resistance.<sup>[2][4]</sup>
- Upregulation of Efflux Pumps: While generally considered less significant for cefiderocol compared to other  $\beta$ -lactams, some studies suggest efflux pump activity may play a role in certain isolates.<sup>[1][14]</sup>

## Cefiderocol Uptake and Resistance Pathways

```
// Nodes outside clusters Cef_Fe [label="Cefiderocol-Fe3+\nComplex", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", style="filled"]; Mutation [label="Gene Mutation or\nDownregulation\n(piuA, pirA, etc.)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled"]; Resistance [label="Resistance\n(Increased MIC)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF", style="filled"]; Block [shape=point, width=0.01, height=0.01, style=invis];  
  
// Edges Cef_Fe -> TBDR [label="Uptake", fontsize=10]; TBDR -> Cef_Per [lhead=cluster_Periplasm]; Cef_Per -> PBP3 [label="Binding &\nInhibition", fontsize=10]; Mutation -> TBDR [arrowhead=tee, style=dashed, color="#EA4335", label=" Impairs\nTransport", fontsize=10, ltail=cluster_OM]; TBDR -> Resistance [style=invis]; // for layout Mutation -> Block [style=invis]; Block -> Resistance [arrowhead=normal, style=dashed, color="#EA4335", label="Leads to", fontsize=10];  
  
{rank=same; Cef_Fe; Mutation;} {rank=same; TBDR; Block;} {rank=same; Cef_Per; Resistance;} } .dot Caption: Cefiderocol uptake and resistance mechanism.
```

## Troubleshooting Guides

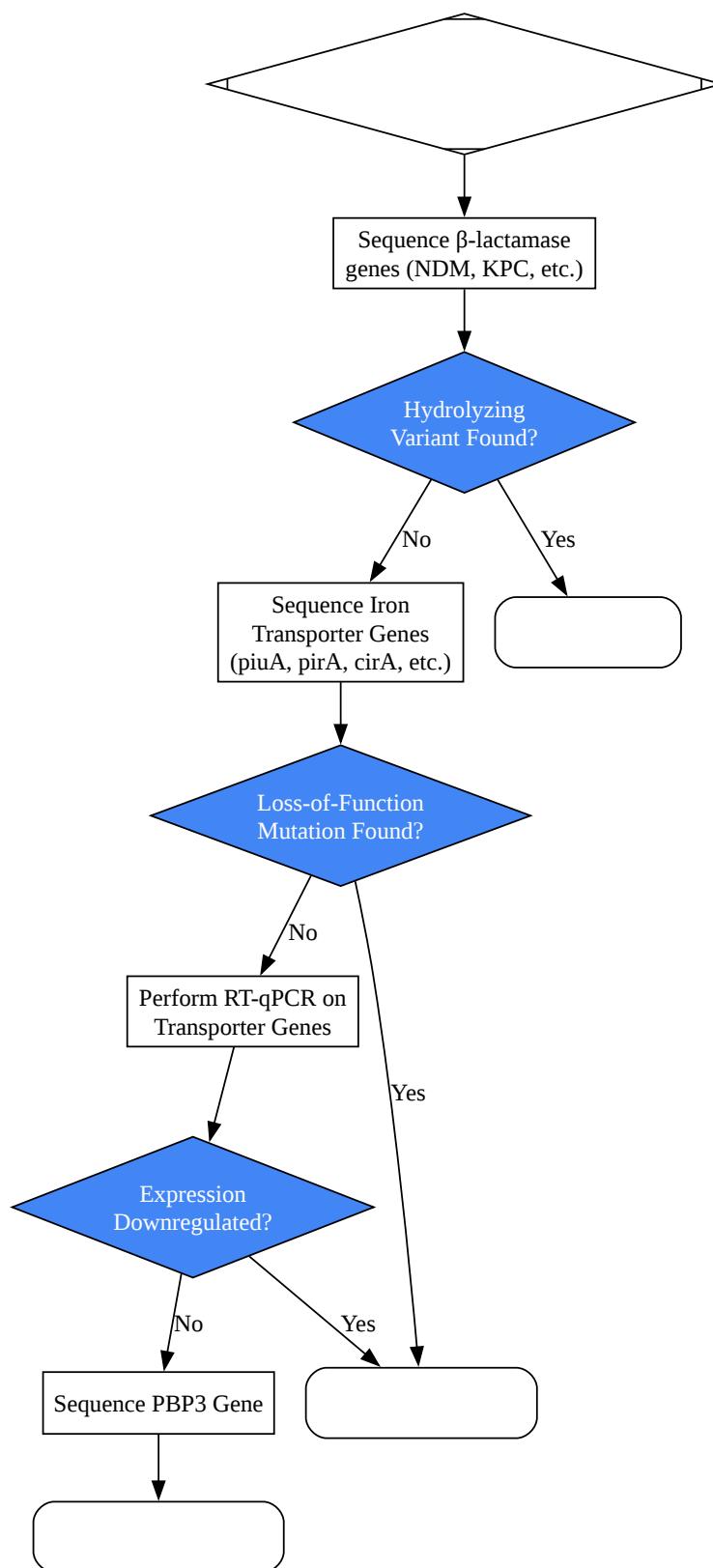
Problem: My cefiderocol Minimum Inhibitory Concentration (MIC) results are inconsistent or show trailing growth.

This is a common and critical issue when testing cefiderocol.

- Cause: The primary reason is the iron content of the testing medium. Cefiderocol's "Trojan horse" mechanism is dependent on iron availability.[15] Standard Mueller-Hinton broth contains variable amounts of iron, which can interfere with the drug's activity and lead to inaccurate results.[16]
- Solution: Always use iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) for broth microdilution testing, as recommended by EUCAST and CLSI.[15][17]
- Troubleshooting Trailing: Trailing endpoints (small buttons or light turbidity at concentrations above the true MIC) are a known phenomenon.[15] Per EUCAST guidelines, these should be disregarded, and the MIC should be read as the lowest concentration with no visible growth or a growth button of less than 1 mm.[15][18] Be aware that commercial testing methods may have issues with accuracy and reproducibility, and reference broth microdilution is the gold standard.[18][19][20]

Problem: An isolate is resistant to cefiderocol, but sequencing shows no mutations in key  $\beta$ -lactamase genes (e.g., NDM, KPC, OXA).

- Next Step: The resistance is likely mediated by the iron transport system. The presence of carbapenemases does not directly correlate with cefiderocol resistance; in fact, many carbapenem-resistant isolates remain susceptible.[11]
- Recommended Action:
  - Sequence Iron Transporter Genes: Perform whole-genome sequencing (WGS) and focus the analysis on known siderophore receptor genes relevant to the species (e.g., piuA, piuC, pirA for *P. aeruginosa*; pirA for *A. baumannii*; cirA, fiu for *Enterobacteriales*).[1][11] Look for nonsense, frameshift, or significant missense mutations.
  - Analyze Gene Expression: If no obvious loss-of-function mutations are found, quantify the expression levels of these transporter genes using RT-qPCR. Significant downregulation in the resistant isolate compared to a susceptible control strain is a strong indicator of the resistance mechanism.[2][4]

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## Quantitative Data Summary

The impact of mutations in iron transporter genes on cefiderocol susceptibility is often quantified by changes in the Minimum Inhibitory Concentration (MIC).

Table 1: Impact of Iron Transporter Mutations on Cefiderocol MICs in *P. aeruginosa*

Gene(s) with Mutation/Deletion	Parental Strain MIC (mg/L)	Mutant Strain MIC (mg/L)	Fold Increase in MIC	Reference
piuC	0.06 - 0.125	2	16 to 32-fold	[3]
piuA and piuC inactivation	Not specified	Not specified	4 to 5 two-fold dilutions	[9]
piuC (S116F substitution)	Not specified	Not specified	24-fold	[7]
piuA (29 aa deletion) + pirA (STOP substitution)	Not specified	Not specified	64-fold	[7]

Table 2: Cefiderocol MIC Ranges in Resistant Clinical Isolates

Organism	Number of Resistant Isolates	Cefiderocol MIC Range (mg/L)	Reference
<i>P. aeruginosa</i>	9	4 to 32	[11][21]
<i>A. baumannii</i>	47 (non-susceptible)	0.06 to >256	[2]

## Experimental Protocols

### 1. Protocol: Cefiderocol Antimicrobial Susceptibility Testing (AST)

This protocol outlines the reference method for determining cefiderocol MICs.

- Objective: To accurately determine the MIC of cefiderocol against a bacterial isolate.
- Materials:
  - Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB).[17]
  - Cefiderocol analytical powder.
  - 96-well microtiter plates.
  - Bacterial inoculum prepared to a 0.5 McFarland standard and then diluted to yield a final concentration of  $5 \times 10^5$  CFU/mL in the wells.
- Methodology:
  - Prepare Cefiderocol Stock: Prepare a stock solution of cefiderocol and perform serial two-fold dilutions in ID-CAMHB to achieve the desired final concentrations in the microtiter plate.
  - Inoculum Preparation: Culture the isolate on an appropriate agar plate. Select colonies to create a suspension in saline or sterile water, adjusting the turbidity to a 0.5 McFarland standard.
  - Inoculation: Within 15 minutes of standardization, dilute the suspension in ID-CAMHB and add it to the microtiter plate wells to achieve a final inoculum density of approximately  $5 \times 10^5$  CFU/mL.
  - Incubation: Incubate the plates at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
  - Reading Results: Determine the MIC as the lowest concentration of cefiderocol that completely inhibits visible growth.[15] Disregard "trailing," such as pinpoint colonies, a single small (<1 mm) button, or very light turbidity, which can occur due to the iron-depleted medium.[15][18]

## 2. Protocol: Identification of Iron Transporter Mutations via Whole-Genome Sequencing (WGS)

- Objective: To identify genetic mutations in iron transporter genes that may confer cefiderocol resistance.

- Methodology:
  - DNA Extraction: Isolate high-quality genomic DNA from both the cefiderocol-resistant test isolate and a relevant cefiderocol-susceptible control strain (e.g., a parental or reference strain like PAO1 for *P. aeruginosa*).
  - Library Preparation & Sequencing: Prepare sequencing libraries according to the manufacturer's protocol (e.g., Illumina, Oxford Nanopore). Perform high-throughput sequencing to generate raw read data.
  - Bioinformatic Analysis:
    - Quality Control: Trim raw reads to remove low-quality bases and adapter sequences.
    - Genome Assembly: Assemble the reads into a draft genome or map the reads to a high-quality reference genome.
    - Variant Calling: Compare the genome of the resistant isolate against the susceptible/reference genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels).
    - Gene Annotation: Annotate the identified variants to determine which genes are affected. Pay specific attention to known siderophore receptor genes (piuA, piuC, pirA, cirA, etc.), regulatory genes (pirR, pirS), and other iron transport-related loci (tonB, exbB).<sup>[1][2][11]</sup>
    - Functional Prediction: Analyze the impact of mutations (e.g., frameshift, nonsense, missense) on protein function. A premature stop codon or frameshift is a strong indicator of a loss of function.

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